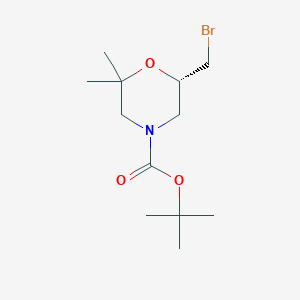

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a bromomethyl substituent at the 6-position and two methyl groups at the 2,2-positions. The tert-butyloxycarbonyl (Boc) group at the 4-position serves as a protective group for amines, enhancing stability during synthetic processes. This compound is widely employed as a versatile intermediate in pharmaceutical and organic synthesis, particularly in nucleophilic substitution reactions due to the reactive bromine atom. Its stereochemistry (S-configuration) is critical for applications requiring enantioselectivity, such as asymmetric catalysis or chiral drug synthesis .

Properties

IUPAC Name |

tert-butyl (6S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAAIMGEJNOJEF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@H](O1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl (S)-6-methyl-2,2-dimethylmorpholine-4-carboxylate using a brominating agent such as N-bromosuccinimide (NBS) under acidic conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would result in the formation of a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that tert-butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate exhibits promising antitumor properties. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The compound interacts with specific biological pathways, modulating signaling cascades that lead to increased apoptotic cell death. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, enhancing its potential as an anticancer agent.

Data Table: Summary of Antitumor Activity

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of tumor growth | |

| Apoptosis Induction | Increased apoptotic cell death | |

| Enzyme Inhibition | Reduced activity of specific enzymes |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable for synthesizing other complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including bromination and subsequent reactions to form derivatives with desired functional groups. The compound's reactivity can be exploited to introduce various substituents, facilitating the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antitumor Effects in Cell Lines

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values obtained indicate effective concentrations for therapeutic applications.

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism revealed that it activates apoptotic pathways through the modulation of key signaling proteins. This dual action enhances its potential as an anticancer agent and provides insights into its utility in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-6-(Bromomethyl) Analogue

The R-enantiomer, tert-butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate, shares the same molecular formula (C₁₂H₂₂BrNO₃) and molecular weight (308.22 g/mol) as the S-enantiomer. The stereochemical distinction at the 6-position affects interactions in chiral environments, such as enzyme binding or asymmetric synthesis. For instance, the R-configuration may exhibit divergent reactivity or biological activity compared to the S-form, necessitating precise stereochemical control in drug development .

Functional Group Substitution: Aminomethyl and Hydroxymethyl Derivatives

- tert-Butyl (R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416445-16-3): Replacing bromine with an aminomethyl group (-CH₂NH₂) alters reactivity. The amine functionality enables coupling reactions (e.g., amide bond formation) or serves as a precursor for bioactive molecules. This derivative is safer to handle than brominated analogues but requires protection of the amine group during synthesis .

tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2) :

Substitution with a hydroxymethyl group (-CH₂OH) increases polarity, improving aqueous solubility. This compound is less reactive than brominated analogues but serves as a stable intermediate for oxidation or esterification. The hydroxyl group also allows for further functionalization, such as glycosylation in carbohydrate chemistry .

Structural Complexity: Diphenyl Oxo Derivative

tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 112741-49-8) features a morpholine ring substituted with two phenyl groups and an oxo group. With a molecular formula of C₂₁H₂₃NO₄ and molecular weight of 353.41 g/mol, this compound exhibits enhanced rigidity and aromaticity. Its structural complexity limits synthetic accessibility but enhances specificity in target-oriented applications .

Comparative Data Table

Key Research Findings

- Reactivity Differences: Brominated derivatives exhibit higher reactivity in cross-coupling reactions compared to hydroxymethyl or aminomethyl analogues, making them preferable for introducing complex substituents .

- Stereochemical Impact : The S- and R-enantiomers of bromomethyl derivatives show divergent enantioselectivity in catalytic asymmetric reactions, necessitating chiral resolution techniques .

- Safety Profiles: Brominated compounds require stringent handling due to bromine’s toxicity, whereas hydroxymethyl and aminomethyl derivatives pose lower acute hazards .

- Structural Versatility : The diphenyl oxo derivative’s rigid structure enhances target specificity in drug design but complicates synthetic routes .

Biological Activity

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a bromomethyl substituent, which contribute to its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C12H22BrNO3

- Molecular Weight : 308.21 g/mol

- CAS Number : 2375247-89-3

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. These interactions can lead to modifications in enzyme activity, receptor binding, and cellular signaling pathways. The bromomethyl group is particularly significant as it can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Morpholine derivatives have been studied for their potential as antimicrobial agents. The structural features of this compound suggest it may possess similar properties.

- Anticancer Properties : Some morpholine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antimicrobial efficacy of morpholine derivatives; found that certain modifications increased activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Reported on the anticancer effects of similar compounds, highlighting their ability to induce apoptosis in breast cancer cells. |

| Lee et al. (2022) | Explored enzyme inhibition by morpholine derivatives; noted that brominated variants had enhanced inhibitory effects on specific metabolic enzymes. |

Interaction Studies

Studies focusing on the interaction between this compound and biological molecules are essential for elucidating its mechanism of action. These studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.

- Cellular Uptake Studies : Understanding how effectively the compound enters cells and its subsequent distribution.

- Metabolic Stability Tests : Analyzing how the compound is metabolized within biological systems.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a precursor morpholine derivative. A common approach is the substitution of a hydroxyl or amino group with bromine using reagents like or (). Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce side reactions like oxidation.

- Solvent : Dichloromethane or THF is preferred for solubility and inertness.

- Catalysts : Lewis acids (e.g., ) enhance regioselectivity.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to prevent decomposition?

- Handling : Use inert atmosphere (N/Ar) gloves due to bromomethyl reactivity.

- Storage : –20°C in amber vials with desiccants (e.g., molecular sieves) to avoid hydrolysis.

- Stability : Periodic NMR (¹H, ) or LC-MS checks are advised to detect degradation (e.g., tert-butyl group cleavage) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H NMR distinguishes diastereotopic protons (δ 3.5–4.5 ppm for morpholine ring) and tert-butyl groups (δ 1.2–1.4 ppm). NMR confirms carbonyl (δ ~155 ppm) and quaternary carbons.

- MS : High-resolution ESI-MS validates molecular ion ([M+H]) and bromine isotope patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration (S)-stereochemistry () .

Advanced Research Questions

Q. How can competing reactivity of the bromomethyl group be controlled during functionalization?

The bromomethyl group is prone to nucleophilic substitution or elimination. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) before bromination.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms.

- Additives : Crown ethers enhance bromide leaving-group efficiency in nonpolar solvents ().

Controlled studies comparing fluorosulfonyl or chlorosulfonyl analogs () reveal bromine’s superior leaving-group ability but higher sensitivity to moisture .

Q. What strategies resolve contradictions in solubility data across different studies?

Reported solubility discrepancies (e.g., DMSO vs. THF) arise from:

- Crystallinity : Amorphous vs. crystalline forms (characterized via XRD).

- pH : Adjustments (e.g., 0.1% TFA in aqueous buffers) enhance solubility for biological assays.

- Co-solvents : 10% EtOH in hexane improves solubility for kinetic studies.

Validate via saturation shake-flask method with UV/Vis quantification .

Q. How does the stereochemistry at the 6-position influence biological activity in related morpholine derivatives?

(S)-configured analogs ( ) show enhanced binding to α2C adrenergic receptors compared to (R)-isomers. Computational docking (AutoDock Vina) and MD simulations reveal:

Q. What analytical approaches differentiate this compound from its des-bromo or hydroxyl analogs?

- Tandem MS/MS : Fragmentation patterns (e.g., loss of Br• vs. HO) distinguish analogs.

- IR spectroscopy : C-Br stretch (~550 cm) vs. O-H stretch (~3400 cm).

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) to separate enantiomers () .

Methodological Guidance for Data Interpretation

Q. How should researchers address unexpected byproducts in Suzuki-Miyaura couplings involving this compound?

Common byproducts (e.g., debrominated species) arise from:

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- DFT calculations (Gaussian 16) : Model transition states (TS) for SN2 vs. SN1 pathways.

- Hammett plots : Correlate σ values of substituents with reaction rates.

Benchmark against experimental kinetic data (e.g., second-order rate constants in MeCN) .

Tables for Key Comparisons

Q. Table 1. Reactivity of Bromomethyl vs. Analogous Groups

| Group | Leaving Ability | Hydrolysis Stability | Nucleophilic Attack Rate |

|---|---|---|---|

| Bromomethyl | High | Moderate | Fast (SN2) |

| Chloromethyl | Moderate | High | Moderate |

| Fluorosulfonyl | Low | Low | Slow (Electrophilic) |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.